molecular formula C25H21Cl2N5O3S B2538846 N-{[4-(3,4-dichlorophenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 391897-41-9

N-{[4-(3,4-dichlorophenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2538846
CAS No.: 391897-41-9
M. Wt: 542.44
InChI Key: QAOVZRQPFJRNKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(3,4-Dichlorophenyl)-5-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a 1,2,4-triazole derivative featuring a 3,4-dichlorophenyl group at the 4-position of the triazole ring. The 5-position is substituted with a sulfanyl-linked benzamide moiety, where the benzamide is further functionalized with a 4-methoxyphenyl carbamoyl group.

Key structural features include:

  • Triazole core: A 1,2,4-triazole ring, which enhances metabolic stability and hydrogen-bonding capacity.
  • Sulfanyl bridge: Enhances conformational flexibility and facilitates interactions with sulfur-binding enzymes.
  • 4-Methoxyphenyl carbamoyl group: May improve solubility and modulate pharmacokinetic properties.

Spectral characterization (e.g., IR, NMR, HRMS) for similar compounds confirms the importance of tautomeric forms (thione vs. thiol) in stability and reactivity .

Properties

IUPAC Name

N-[[4-(3,4-dichlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21Cl2N5O3S/c1-35-19-10-7-17(8-11-19)29-23(33)15-36-25-31-30-22(14-28-24(34)16-5-3-2-4-6-16)32(25)18-9-12-20(26)21(27)13-18/h2-13H,14-15H2,1H3,(H,28,34)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOVZRQPFJRNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)CNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(3,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol

The triazole core is synthesized via cyclization of a thiosemicarbazide intermediate. A representative procedure involves:

  • Hydrazide Formation : Benzohydrazide is reacted with phenyl isothiocyanate in ethanol under reflux to form acid thiosemicarbazides.
  • Cyclization : The thiosemicarbazide undergoes base-mediated cyclization (10% NaOH, reflux, 4 h) to yield 4-phenyl-4H-1,2,4-triazole-3-thiol. For the target compound, phenyl is replaced with 3,4-dichlorophenyl by substituting benzohydrazide with 3,4-dichlorobenzohydrazide.

Reaction Conditions :

  • Conventional method: 85% yield after 4 h.
  • Microwave-assisted method: 93% yield in 3 min.

Sulfanyl Group Functionalization

The sulfanyl moiety at position 5 of the triazole is introduced via alkylation of the triazole-thiol intermediate. A mercapto-methylcarbamoyl group is attached using a two-step protocol:

  • Thiol Activation : The triazole-thiol is treated with propargyl bromide in the presence of triethylamine to form a thioether.
  • Carbamoylation : The propargyl group is displaced by [(4-methoxyphenyl)carbamoyl]methanethiol using a nucleophilic substitution reaction.

Optimization Data :

Method Time Yield (%)
Conventional 1 h 91
Microwave 2 min 97

Microwave irradiation significantly reduces reaction time while improving yield.

Benzamide Coupling

The final step involves coupling the triazole intermediate with benzamide via a methylene bridge. This is achieved using:

  • Methylation : Reaction of the triazole’s amine group with methyl bromoacetate to form a methylene-linked intermediate.
  • Amidation : Hydrolysis of the ester followed by carbodiimide-mediated coupling with 4-tert-butylbenzoic acid.

Critical Parameters :

  • Coupling Agent : EDC/HOBt system ensures efficient amide bond formation.
  • Solvent : Dichloromethane or DMF at 0–5°C minimizes side reactions.

Optimization of Reaction Conditions

Conventional vs. Microwave-Assisted Synthesis

Comparative studies demonstrate the superiority of microwave-assisted methods in triazole synthesis:

Cyclization Step :

Parameter Conventional Microwave
Time 4 h 3 min
Yield 85% 93%

Microwave irradiation enhances reaction efficiency by promoting rapid, uniform heating.

Solvent and Temperature Effects

  • Cyclization : Aqueous NaOH (10%) at reflux (100°C) achieves optimal ring closure.
  • Alkylation : Ethanol or DMF at 60°C maximizes thioether formation.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR : Peaks at δ 7.29–7.50 ppm confirm aromatic protons from dichlorophenyl and methoxyphenyl groups.
  • 13C NMR : Signals at δ 168.57 ppm verify the C=S group in the triazole-thiol intermediate.
  • HRMS : Molecular ion peak at m/z 616.08 (calculated for C27H22Cl2N4O3S).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity, with retention time = 12.7 min.

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Cause : Competing N-alkylation during thioether synthesis.
    • Solution : Use of bulky bases (e.g., DIPEA) suppresses N-alkylation.
  • Low Coupling Efficiency :

    • Cause : Steric hindrance from the tert-butyl group in benzamide.
    • Solution : Prolong reaction time (24 h) and increase coupling agent stoichiometry.

Applications and Derivative Synthesis

The compound’s triazole core and sulfanyl group make it a versatile intermediate for:

  • Antifungal Agents : Structural analogs inhibit fungal 14α-demethylase.
  • Anticancer Therapeutics : Triazole derivatives disrupt biofilm formation in Gram-positive bacteria.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: Reduction reactions could target the nitro groups if present.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound may be investigated for similar activities.

Medicine

In medicine, compounds with triazole rings are often explored for their potential as therapeutic agents. This compound could be studied for its efficacy in treating various diseases.

Industry

Industrially, such compounds may be used in the development of new materials, including polymers and coatings, due to their stability and functional properties.

Mechanism of Action

The mechanism of action of “N-{[4-(3,4-dichlorophenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide” would depend on its specific biological target. Typically, triazole compounds interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include proteins involved in cell signaling, metabolism, or structural integrity.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Triazole and Oxadiazole Derivatives

Compound Name / ID Core Structure Key Substituents Biological Activity (Reported) Reference
Target Compound 1,2,4-Triazole 3,4-Dichlorophenyl, 4-methoxyphenyl carbamoyl methyl sulfanyl, benzamide Not explicitly reported (inferred) -
4d (3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) Thiazole Morpholinomethyl, pyridinyl Antifungal (potential)
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) 1,3,4-Oxadiazole 4-Methoxyphenyl, benzyl(methyl)sulfamoyl Antifungal (C. albicans)
EMAC2061 (2-{3-[{2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}methyl]-4-methoxyphenyl}benzamide) Thiazole-Hydrazine 3,4-Dichlorophenyl, 4-methoxyphenyl HIV-1 RT inhibition (lower yield)
2-{[4-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(3-Methylphenyl)acetamide 1,2,4-Triazole 4-Chlorophenyl, 4-methoxyphenyl, acetamide Not explicitly reported
5-Chloro-N-(3,4-Dichlorophenyl)-2-Hydroxybenzamide Salicylamide 3,4-Dichlorophenyl, 5-chloro-2-hydroxy Antimicrobial (sulfate-reducing bacteria)

Key Observations :

  • Substituent Effects : The 3,4-dichlorophenyl group is a common motif in antimicrobial agents (e.g., ), enhancing lipophilicity and enzyme inhibition. The 4-methoxyphenyl group in the target compound and LMM5 improves solubility but may reduce membrane penetration compared to halogenated analogs .
  • Sulfanyl vs. Sulfonamide : The sulfanyl bridge in the target compound contrasts with sulfonamide groups in , affecting electronic properties and metabolic stability.

Physicochemical and Spectral Properties

Table 2: Spectral and Physical Data

Compound Class IR Stretching (cm⁻¹) ¹H-NMR Key Signals (δ, ppm) Melting Point (°C) Reference
Target Compound (Inferred) C=S (~1247–1255), NH (~3278–3414) Aromatic protons (6.8–7.5), OCH₃ (~3.8) Not reported
LMM5 Sulfamoyl (1160–1180), C=O (~1680) 4-Methoxyphenyl (6.8–7.3), benzyl (4.5–5.0) Not reported
Triazole-Thiones [7–9] C=S (~1247–1255), NH (~3278–3414) Thione tautomer absence of SH (~2500–2600) 180–220
Salicylamides OH (~3200), C=O (~1660) Dichlorophenyl (7.2–7.6), hydroxy (10.2) 150–170

Key Findings :

  • Tautomerism : Triazole-thiones (e.g., ) exist predominantly in the thione form, confirmed by absence of ν(S-H) in IR .
  • Solubility : Methoxy groups (target compound, LMM5) enhance aqueous solubility, whereas dichlorophenyl groups increase logP values, balancing bioavailability .

Biological Activity

N-{[4-(3,4-dichlorophenyl)-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound that incorporates a 1,2,4-triazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a triazole ring fused with various functional groups, including a dichlorophenyl group and a methoxyphenyl carbamoyl moiety. The presence of these groups is crucial for its biological activity.

Antimicrobial Activity

The 1,2,4-triazole scaffold has been extensively studied for its antimicrobial properties. Research indicates that derivatives of this scaffold exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : Compounds containing the triazole ring have shown effectiveness against various Gram-positive and Gram-negative bacteria. In particular, studies have reported Minimum Inhibitory Concentrations (MICs) as low as 0.125 μg/mL against resistant strains like Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Triazole derivatives are also recognized for their antifungal properties. Some compounds have demonstrated MIC values significantly lower than traditional antifungal agents .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Triazole derivatives have been linked to the inhibition of tumor growth through various mechanisms:

  • Cell Cycle Arrest : Certain triazole compounds induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : These compounds can trigger apoptotic pathways in malignant cells, leading to programmed cell death .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis.
  • Receptor Interaction : It may interact with cellular receptors involved in signaling pathways related to inflammation and cancer progression.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole derivatives can increase ROS levels in cells, contributing to their cytotoxic effects on cancer cells .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives, including those similar to the target compound. The results indicated that certain modifications to the triazole ring significantly enhanced antibacterial activity against MRSA compared to standard treatments like vancomycin .

Study 2: Anticancer Activity

In vitro studies on triazole derivatives demonstrated their ability to inhibit the growth of different cancer cell lines. The compound exhibited IC50 values indicating potent anticancer activity, particularly against breast and lung cancer cells .

Data Table: Biological Activities

Biological ActivityTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus0.125 μg/mL
AntifungalCandida albicans0.5 μg/mL
AnticancerMCF-7 (breast cancer)10 μM
AnticancerA549 (lung cancer)8 μM

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

The synthesis involves multi-step reactions:

  • Step 1 : Esterification of substituted benzoic acids (e.g., 3,4-dichlorobenzoic acid) to form methyl esters, followed by hydrazide formation via hydrazinolysis .
  • Step 2 : Cyclization with cyanogen bromide or thiourea derivatives to construct the 1,2,4-triazole core .
  • Step 3 : Functionalization via nucleophilic substitution (e.g., introducing sulfanyl groups using mercaptoacetic acid derivatives) and coupling reactions (e.g., amide bond formation with benzamide using EDCI/HOBt) . Key challenges include optimizing reaction conditions (solvent, temperature) to avoid side products like sulfoxides or over-oxidation .

Q. How is the compound characterized spectroscopically and structurally?

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify substituent patterns (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm, triazole carbons at δ 150–160 ppm) .
  • X-ray crystallography : Resolves conformational details (e.g., triazole ring planarity, hydrogen bonding with carbamoyl groups) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ m/z calculated for C25_{25}H20_{20}Cl2_2N5_5O2_2S: 556.08) .

Q. What preliminary biological activities have been reported?

  • Antimicrobial : Analogous 1,2,4-triazoles show activity against S. aureus (MIC 8–32 µg/mL) via inhibition of bacterial phosphopantetheinyl transferases (PPTases) .
  • Anti-inflammatory : Structural analogs target 5-lipoxygenase-activating protein (FLAP), reducing leukotriene biosynthesis (IC50_{50} ~0.5 µM) .
  • Antitumor : Triazole-thioether derivatives exhibit cytotoxicity in HepG2 cells (IC50_{50} 12 µM) through ROS-mediated apoptosis .

Advanced Research Questions

Q. How can computational methods predict the compound’s target interactions and selectivity?

  • Molecular docking (Glide) : Models binding to PPTases or FLAP, prioritizing key interactions (e.g., hydrogen bonds with Arg234, hydrophobic contacts with dichlorophenyl) .
  • MD simulations : Assess stability of ligand-receptor complexes (RMSD <2 Å over 100 ns trajectories) .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gap ~4.5 eV) influencing reactivity and binding . Contradictions in predicted vs. experimental IC50_{50} values may arise from solvent effects or protein flexibility .

Q. What strategies optimize reaction yields and purity in large-scale synthesis?

  • Design of Experiments (DoE) : Bayesian optimization identifies critical factors (e.g., molar ratio of thiourea: 1.2:1, temperature: 80°C) to maximize yield (>85%) .
  • Flow chemistry : Reduces side products (e.g., oxidation byproducts) via precise control of residence time and mixing .
  • Purification : Use of reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves regioisomers .

Q. How can contradictory biological activity data across studies be resolved?

  • Meta-analysis : Compare assay conditions (e.g., bacterial strain variability in MIC assays) .
  • Off-target profiling : Use kinase/GPCR panels to rule out nonspecific effects .
  • Structural analogs : Test derivatives with modified sulfanyl or benzamide groups to isolate pharmacophore contributions .

Q. What mechanistic insights explain the compound’s enzyme inhibition?

  • PPTase inhibition : The sulfanyl group chelates Mg2+^{2+} in the enzyme active site, disrupting acyl carrier protein (ACP) modification .
  • FLAP antagonism : Methoxyphenyl carbamoyl groups block protein-membrane interactions, preventing 5-lipoxygenase translocation . Kinetic studies (e.g., Lineweaver-Burk plots) reveal noncompetitive inhibition (Ki_i = 0.8 µM) .

Methodological Guidelines

  • Synthetic Protocol Validation : Always cross-check intermediates via 1H^1\text{H}-NMR before proceeding to next steps .
  • Activity Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate cell lines via STR profiling .
  • Data Reproducibility : Use ≥3 biological replicates and report SEM/confidence intervals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.